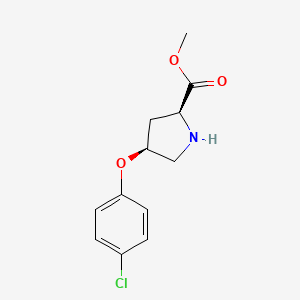

Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate

CAS No.: 356558-50-4

Cat. No.: VC8108847

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356558-50-4 |

|---|---|

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 255.7 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 |

| Standard InChI Key | GQEDFZBZDWBFIH-QWRGUYRKSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)Cl |

| SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.70 g/mol . Its core structure consists of a pyrrolidine ring substituted at the 2- and 4-positions:

The stereochemistry at these positions is critical, as the (2S,4S) configuration influences its biological activity and synthetic utility. The InChIKey GQEDFZBZDWBFIH-QWRGUYRKSA-N and SMILES COC(=O)[C@@H]1CC@@HOC2=CC=C(C=C2)Cl encode its three-dimensional structure .

Comparative Analysis of Derivatives

Structural analogs, such as the hydrochloride salt (C₁₂H₁₅Cl₂NO₃, MW 292.15 g/mol) and brominated variants (e.g., C₁₂H₁₄BrClNO₃), highlight the impact of halogen substitution on physicochemical properties. For example:

| Derivative | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| Parent compound | C₁₂H₁₄ClNO₃ | 255.70 | 4-Chlorophenoxy |

| Hydrochloride salt | C₁₂H₁₅Cl₂NO₃ | 292.15 | Cl⁻ counterion |

| 4-Bromo-2-chlorophenoxy analog | C₁₂H₁₄BrClNO₃ | 335.61 | 4-Bromo-2-chlorophenoxy |

These modifications alter solubility, stability, and receptor binding profiles.

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves multi-step processes:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.

-

Esterification: Reaction of the pyrrolidine carboxylic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) .

-

Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) of 4-chlorophenol with the pyrrolidine intermediate under basic conditions (e.g., K₂CO₃).

A representative synthesis yields ~60–75% purity, with final purification via column chromatography or recrystallization.

Optimization Challenges

-

Steric Hindrance: The 4-chlorophenoxy group’s bulkiness necessitates elevated temperatures (80–100°C) for efficient coupling.

-

Stereochemical Control: Chiral auxiliaries or enantioselective catalysis are required to maintain the (2S,4S) configuration.

-

Byproduct Formation: Competing O-alkylation or racemization may occur, requiring precise stoichiometry.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Melting Point: The hydrochloride form melts at 177°C , while the free base is a liquid at room temperature.

-

Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester moiety.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ester).

-

NMR (¹H): Key signals include δ 3.70 (s, 3H, OCH₃), δ 4.50–4.70 (m, 2H, pyrrolidine CH), and δ 7.20–7.40 (m, 4H, aromatic) .

-

MS (ESI+): Molecular ion peak at m/z 256.1 [M+H]⁺.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor to proline-rich peptides and kinase inhibitors . For example:

-

VC16733278: A hydrochloride salt variant under investigation for neurodegenerative disorders.

-

MAT491649942: A Sigma-Aldrich catalog item used in high-throughput screening .

Research Trends and Future Directions

Pharmacokinetic Studies

Ongoing research aims to elucidate ADME properties:

-

Absorption: Enhanced via prodrug strategies (e.g., ester hydrolysis).

-

Metabolism: Liver microsome assays indicate CYP3A4-mediated oxidation .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume